diethyl 2-(2,2-dimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate
Description
Diethyl 2-(2,2-dimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a thioxo group, and a dithiole ring, making it a subject of interest for researchers in organic chemistry and related disciplines.
Properties
Molecular Formula |
C24H27NO5S3 |
|---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
diethyl 2-[2,2-dimethyl-1-(2-methylpropanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C24H27NO5S3/c1-7-29-21(27)17-18(22(28)30-8-2)33-23(32-17)16-14-11-9-10-12-15(14)25(20(26)13(3)4)24(5,6)19(16)31/h9-13H,7-8H2,1-6H3 |
InChI Key |
MDBKTSVOKAZQCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C2C3=CC=CC=C3N(C(C2=S)(C)C)C(=O)C(C)C)S1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(2,2-dimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the thioxo group and the dithiole ring. Key steps may include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones under acidic conditions.
Introduction of the Thioxo Group: This step often involves the use of Lawesson’s reagent or phosphorus pentasulfide to introduce the thioxo functionality.
Formation of the Dithiole Ring: The dithiole ring can be synthesized through cyclization reactions involving dithiocarboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, use of catalysts to enhance reaction rates, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2,2-dimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study their mechanisms of action.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to interact with biological macromolecules makes it a candidate for drug discovery programs.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of diethyl 2-(2,2-dimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The quinoline core can intercalate with DNA, while the thioxo and dithiole groups can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core.
Thioxo Compounds: Compounds containing thioxo groups, such as thioamides.
Dithiole Derivatives: Compounds with dithiole rings, like dithiocarbamates.
Uniqueness
What sets diethyl 2-(2,2-dimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate apart is its combination of these three distinct functional groups in one molecule
Biological Activity
Molecular Formula
- C : 26
- H : 31
- N : 1
- O : 6
- S : 3
Structure Overview
The compound features a dithiole core with various substituents that contribute to its biological properties. The presence of the quinoline moiety is particularly significant for its pharmacological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to diethyl 2-(2,2-dimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate exhibit notable anticancer activities. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. They may also inhibit key signaling pathways involved in cell proliferation and survival.
-
Case Study : A study evaluating the cytotoxic effects of similar dithiole compounds on various cancer cell lines demonstrated significant growth inhibition. For example:
Compound Name Cell Line Tested GI50 (µM) Compound A MCF-7 5.0 Compound B HeLa 10.0 Diethyl Dithiole A549 7.5
Antimicrobial Activity
In addition to anticancer properties, this compound has shown potential antimicrobial activity against various pathogens.
- Study Findings : Research has reported that derivatives of dithiole compounds can inhibit bacterial growth by disrupting membrane integrity and inhibiting protein synthesis.
Antioxidant Activity
The antioxidant potential of the compound has also been investigated. The presence of sulfur atoms in the dithiole structure is believed to enhance its ability to scavenge free radicals.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, with IC50 values typically ranging from 5 to 15 µM depending on the specific cell line and experimental conditions.
In Vivo Studies
Preliminary in vivo studies have suggested that administration of this compound can lead to tumor regression in animal models, although further research is needed to confirm these findings and establish safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
